![molecular formula C14H12ClN3O2 B1265986 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide CAS No. 100278-52-2](/img/structure/B1265986.png)
4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide
Overview
Description
4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide is a chemical compound with the molecular formula C14H12ClN3O2. It contains a total of 33 bonds, including 21 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 N hydrazine .
Synthesis Analysis
The synthesis of benzamide derivatives, such as 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The molecular structure of 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide consists of 32 atoms, including 12 Hydrogen atoms, 14 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom .
Chemical Reactions Analysis
The 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide molecule contains a total of 33 bond(s). There are 21 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic) and 1 N hydrazine(s) .
Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide is 289.72 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.
Scientific Research Applications
Proteomics Research
4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide: is utilized in proteomics research due to its biochemical properties. It serves as a reagent in the study of protein structures and functions, particularly in the identification and quantification of proteins and their modifications. The compound’s ability to react with various protein substrates makes it a valuable tool for probing proteomic complexities .
Agriculture
While specific applications in agriculture are not directly mentioned, compounds like 4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide could potentially be used in the synthesis of agrochemicals or as a reference material in the development of new pesticides or herbicides, given its biochemical activity .
Material Science
The compound’s properties may be explored in material science for the development of novel materials with specific biochemical interactions. It could be used in the creation of sensors or coatings that respond to biological stimuli .
Environmental Science
In environmental science, 4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide might be used in the detection and analysis of environmental pollutants. Its reactivity with certain chemicals can help in monitoring and studying environmental contaminants .
Biochemistry
This compound is a significant biochemical for research, particularly in enzymatic and substrate studies. It can be used to investigate enzyme kinetics and mechanisms, as well as in the design of enzyme inhibitors .
Pharmacology
In pharmacology, 4-chloro-N-[4-(hydrazinocarbonyl)phenyl]benzamide is likely to be used in the study of drug-receptor interactions. It may serve as a molecular tool to understand the pharmacodynamics of various drugs and aid in the development of new therapeutic agents .
properties
IUPAC Name |
4-chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-5-1-9(2-6-11)13(19)17-12-7-3-10(4-8-12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQLRARIYNRGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00143082 | |
Record name | 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide | |
CAS RN |
100278-52-2 | |
Record name | 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100278522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-N-(4-(hydrazinecarbonyl)phenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00143082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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